2-Methyl-2-[[methyl-[(1-methyltriazol-4-yl)methyl]amino]methyl]propane-1,3-diol
Description
2-Methyl-2-[[methyl-[(1-methyltriazol-4-yl)methyl]amino]methyl]propane-1,3-diol is a complex organic compound with a unique structure that includes a triazole ring
Properties
IUPAC Name |
2-methyl-2-[[methyl-[(1-methyltriazol-4-yl)methyl]amino]methyl]propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O2/c1-10(7-15,8-16)6-13(2)4-9-5-14(3)12-11-9/h5,15-16H,4,6-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZBDOHHOBZXKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)CC1=CN(N=N1)C)(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[[methyl-[(1-methyltriazol-4-yl)methyl]amino]methyl]propane-1,3-diol typically involves multiple steps. One common method includes the reaction of 1-methyl-1H-1,2,3-triazole with formaldehyde and a secondary amine under controlled conditions. The reaction is carried out in an organic solvent such as methanol or ethanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as palladium or platinum can also enhance the reaction efficiency and reduce the production time.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[[methyl-[(1-methyltriazol-4-yl)methyl]amino]methyl]propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where halogenated compounds can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated triazole derivatives.
Scientific Research Applications
2-Methyl-2-[[methyl-[(1-methyltriazol-4-yl)methyl]amino]methyl]propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[[methyl-[(1-methyltriazol-4-yl)methyl]amino]methyl]propane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and modulating biochemical pathways. This compound can also act as a ligand, binding to specific receptors and altering their function.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-1,2,3-triazole: Shares the triazole ring structure but lacks the additional functional groups present in 2-Methyl-2-[[methyl-[(1-methyltriazol-4-yl)methyl]amino]methyl]propane-1,3-diol.
2-Methyl-2-aminopropane-1,3-diol: Similar backbone structure but without the triazole ring.
Uniqueness
This compound is unique due to the presence of both the triazole ring and the diol functional groups, which confer distinct chemical reactivity and biological activity. This combination of features makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
